molecular formula C7H6ClFO B13550465 4-(Chloromethyl)-3-fluorophenol

4-(Chloromethyl)-3-fluorophenol

Cat. No.: B13550465
M. Wt: 160.57 g/mol
InChI Key: QTVBLQFQCAHXII-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluorophenol is an organic compound with the molecular formula C7H6ClFO It is a derivative of phenol, where the phenolic ring is substituted with a chloromethyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the chloromethylation of 3-fluorophenol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 3-fluorophenol to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Safety measures are crucial due to the reactive nature of the chloromethylating agents and the potential hazards associated with handling chlorinated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-3-fluorophenol is unique due to the presence of both chloromethyl and fluorine substituents on the phenolic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

4-(chloromethyl)-3-fluorophenol

InChI

InChI=1S/C7H6ClFO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2

InChI Key

QTVBLQFQCAHXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CCl

Origin of Product

United States

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